molecular formula C10H12BrN3O B13554603 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1h-pyrazol-5-amine

3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13554603
M. Wt: 270.13 g/mol
InChI Key: MWVGHODBCLZDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.

    Formation of Pyrazole Ring: The brominated furan is then reacted with ethyl hydrazine and methyl hydrazine under acidic or basic conditions to form the pyrazole ring.

    Final Coupling: The intermediate is then coupled with an appropriate amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: De-brominated or hydrogenated products.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-yl)-4-ethyl-1H-pyrazol-5-amine: Lacks the methyl group on the pyrazole ring.

    3-(5-Bromofuran-2-yl)-4-methyl-1H-pyrazol-5-amine: Lacks the ethyl group on the pyrazole ring.

    3-(5-Bromofuran-2-yl)-4-ethyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

The presence of both the ethyl and methyl groups on the pyrazole ring, along with the brominated furan ring, makes 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine unique

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H12BrN3O/c1-3-6-9(13-14(2)10(6)12)7-4-5-8(11)15-7/h4-5H,3,12H2,1-2H3

InChI Key

MWVGHODBCLZDOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(O2)Br)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.